Bienvenue dans la boutique en ligne BenchChem!

Dienogest Impurity I

Pharmaceutical Analysis Regulatory Science Quality Control

Dienogest Impurity I (CAS 65928-65-6) is the EP-listed reference standard for 17α-cyanomethyl-17β-hydroxy-13β-methyl-gona-5(10)-ene-3-one. Its Δ5(10) saturated B-ring structure differs from Dienogest API. Generic impurity substitution invalidates ANDA/DMF system suitability due to specific resolution and co-elution risks with impurities like Impurity K. Procure this exact standard for defensible HPLC method validation and regulatory compliance.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 65928-65-6
Cat. No. B601935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienogest Impurity I
CAS65928-65-6
Synonyms(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4
InChIInChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1
InChIKeyWFQBBPSNJXAJGD-SWBPCFCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dienogest Impurity I (CAS 65928-65-6): A Regulatorily Codified EP Reference Standard for Synthetic Progestin Quality Control


Dienogest Impurity I (CAS 65928-65-6), chemically designated as 17α-cyanomethyl-17β-hydroxy-13β-methyl-gona-5(10)-ene-3-one, is a 19-nortestosterone-derived steroid that is formally listed as an identified impurity in the European Pharmacopoeia (EP) monograph for the synthetic progestin dienogest [1]. Unlike the active pharmaceutical ingredient (API) dienogest, which is characterized by a 4,9-diene-3-one system (C20H25NO2, MW ~311.4), Impurity I possesses a saturated B-ring with a Δ5(10) double bond and the same 17α-cyanomethyl pharmacophore, giving it a molecular formula of C20H27NO2 and a molecular weight of 313.44 g/mol [2]. This structural variation makes it a critical reference standard for analytical method development, validation, and regulatory submissions [1].

Dienogest Impurity I: The Regulatory and Analytical Imperative Against Generic Substitution


Procurement of a generic "Dienogest impurity reference standard" in place of the specific EP Impurity I is scientifically and regulatorily untenable due to the precise structural and chromatographic criteria mandated for impurity profiling. The dienogest EP monograph identifies multiple distinct impurities (e.g., Impurity A, E, G, I, J, K, L), each with unique molecular connectivity and physicochemical properties that directly influence their retention time and resolution in validated HPLC methods [1]. For instance, Impurity K (CAS 106111-43-7) is known to exhibit co-elution tendencies with the dienogest API under certain reverse-phase conditions, necessitating specific chromatographic adjustments [2]. In contrast, Impurity I presents a distinctly resolved profile but requires high-sensitivity detection due to the nitrile group at C21, which modulates its UV absorption characteristics [1]. Substituting with an uncharacterized or incorrect analog would invalidate system suitability parameters, compromise the accuracy of quantification, and jeopardize ANDA or DMF regulatory filings, where specific identification thresholds (e.g., ≤0.10% or ≤0.15% for unspecified impurities) are strictly enforced [3].

Quantitative Differentiation Guide for Dienogest Impurity I (CAS 65928-65-6) Against In-Class Alternatives


Regulatory Codification Defines Unique Identity: EP Impurity I vs. Non-Pharmacopeial Analogs

Dienogest Impurity I is explicitly codified in the European Pharmacopoeia (EP) monograph with a defined chemical structure, whereas many in-class analogs, such as the 3,3-dimethoxy derivative (Impurity E, CAS 102193-41-9), are process-related impurities not universally designated as primary EP reference standards. This regulatory designation provides a validated, compendial identity traceable to a pharmacopeial standard [1]. In contrast, the use of non-compendial impurities requires extensive in-house characterization and justification for regulatory submissions, adding time and cost to development [2].

Pharmaceutical Analysis Regulatory Science Quality Control

Unique Chromatographic Selectivity: Clear Resolution of Impurity I vs. Co-Eluting Impurity K

The chromatographic behavior of Dienogest EP Impurity I is distinctly different from that of other critical impurities. While Impurity I is amenable to standard reversed-phase HPLC with UV detection, the structurally related Impurity K (CAS 106111-43-7) presents a significant analytical challenge due to its higher relative polarity, which promotes co-elution with the dienogest API peak under common mobile phase conditions [1]. This necessitates specialized chromatographic conditions for accurate quantification of Impurity K. In contrast, Impurity I does not exhibit this co-elution behavior, allowing for more robust and reliable quantitation in routine QC testing [1].

HPLC Method Development Impurity Profiling Analytical Validation

Structural Identity and Purity: Impurity I as a Fully Characterized Reference vs. Ambiguous Intermediates

Dienogest Impurity I is supplied with comprehensive characterization data including NMR, MS, and HPLC purity analysis, typically exceeding 95% purity, which is essential for its use as a quantitative reference standard [1]. This contrasts sharply with synthetic intermediates like the 3,3-dimethoxy ketal derivative (Impurity E), which may exist as a mixture of stereoisomers or contain residual synthetic reagents that compromise its suitability as a primary reference standard without extensive purification [2]. The well-defined fragmentation pattern of Impurity I in MS/MS, with a characteristic loss of water ([M+H-18]⁺) and a distinct nitrile signature, allows for unambiguous identification and quantification in complex matrices .

Structural Elucidation Reference Standard Qualification Mass Spectrometry

Pharmacological Distinctiveness: Progestational Activity of Impurity I vs. Inactive Analogs

Dienogest Impurity I is noted to possess intrinsic progestational activity [1], a characteristic shared with the API but not with other structurally distinct impurities like Impurity G (CAS 86153-38-0), which is an aromatic A-ring derivative with a tetrahydro-naphthol core and is not reported to have hormonal activity [2]. This distinction is critical for toxicological qualification; an impurity with pharmacological activity at clinically relevant concentrations may require a lower qualification threshold or additional safety studies as per ICH Q3A guidelines. The retention of the 17α-cyanomethyl group and the 3-keto-Δ5(10) system in Impurity I likely contributes to its residual receptor binding, whereas the aromatization in Impurity G abrogates this activity.

Pharmacology Impurity Qualification Safety Assessment

Recommended Industrial and Research Applications for Dienogest Impurity I (CAS 65928-65-6)


Regulatory-Compliant ANDA and DMF Filings for Generic Dienogest Formulations

The primary application for Dienogest Impurity I is as a compendial reference standard for the identification, qualification, and quantification of this specific impurity in active pharmaceutical ingredient (API) batches and finished drug products. Its use is mandated or highly recommended for demonstrating analytical method specificity and accuracy in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to satisfy regulatory bodies like the FDA and EMA. The well-defined EP identity and fully characterized nature of the standard [1] ensures that the analytical data submitted is robust and defensible, directly supporting the demonstration of pharmaceutical equivalence to the reference listed drug (RLD).

Method Development and Validation for High-Resolution Impurity Profiling

Due to its unique structural features and favorable chromatographic behavior, Dienogest Impurity I serves as an ideal model compound for developing and validating stability-indicating HPLC methods. Its resolution from the dienogest API and other critical impurities, like the co-eluting Impurity K, provides a benchmark for optimizing mobile phase composition, column selection, and gradient parameters [1]. Analytical chemists can use this standard to establish robust system suitability criteria, ensuring the method can reliably separate and quantify Impurity I, thereby preventing its interference with the main API peak and ensuring accurate potency assessment.

Forced Degradation and Stability Studies to Elucidate Degradation Pathways

Dienogest Impurity I can be employed as a reference marker in forced degradation studies to determine if it is a potential degradation product of the dienogest API under stress conditions such as heat, humidity, acid/base hydrolysis, or oxidation. By spiking stressed samples with the known standard, researchers can confirm its identity and quantify its formation rate. This is crucial for understanding the intrinsic stability profile of the drug substance and for justifying the specification limits for this impurity in the final product, as per ICH Q1A guidelines.

Toxicological Risk Assessment and Impurity Qualification

Given its documented progestational activity [1], Dienogest Impurity I is a critical analyte in toxicological risk assessments. Safety teams require a well-characterized, high-purity standard to perform in vitro or in vivo qualification studies or to conduct an in silico structure-activity relationship (SAR) analysis (e.g., using Derek Nexus or Sarah Nexus) to determine its mutagenic potential. This assessment directly informs the establishment of a permissible daily exposure (PDE) limit for the impurity, a key component of the overall control strategy for the drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dienogest Impurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.